molecular formula C10H21NO B597340 3-Tert-butoxycyclohexanamine CAS No. 1211592-87-8

3-Tert-butoxycyclohexanamine

Cat. No. B597340
CAS RN: 1211592-87-8
M. Wt: 171.284
InChI Key: QACQAAPXDRKMNZ-UHFFFAOYSA-N
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Description

3-Tert-butoxycyclohexanamine is a chemical compound with the CAS Number: 1211592-87-8 . It has a molecular weight of 171.28 and is typically in an oil form .


Molecular Structure Analysis

The molecular formula of 3-Tert-butoxycyclohexanamine is C10H21NO . The InChI code is 1S/C10H21NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9H,4-7,11H2,1-3H3 .


Physical And Chemical Properties Analysis

3-Tert-butoxyclohexanamine is an oil at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not found in the search results .

Scientific Research Applications

Chemical Reactivity and Material Behavior

3-Tert-butoxycyclohexanamine and its derivatives show intriguing chemical reactivity, making them subjects of study in material science and organic chemistry. A study detailed the gas-phase reaction products of terpinolene ozonolysis using O-tert-butylhydroxylamine hydrochloride (TBOX), a new derivatization agent, highlighting the detection of multi-carbonyl compounds like 36DOH which had not been previously observed (Ham et al., 2015). Similarly, an investigation into the optical properties of 3-tert-butylcyclohexene using time-dependent density-functional theory revealed differences in the optical spectra of its conformers, suggesting potential applications in discriminating molecular geometries through optical absorption experiments (Gaal-Nagy et al., 2009).

Advanced Material Synthesis

The compounds related to 3-Tert-butoxycyclohexanamine serve as intermediates or reactive agents in synthesizing advanced materials. For example, the preparation of compounds like [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyl-dimethylsilane and its derivatives involved palladium-catalyzed intra-intermolecular cascade cross couplings incorporating bicyclopropylidene (Demircan, 2014). In another study, tert-butylammonium N-acetylglycinate monohydrate (TBANAG) was synthesized, and its structural, spectral, and electronic properties were thoroughly examined using both experimental and theoretical approaches, indicating the compound's significance in the field of advanced materials (Senthilkumar et al., 2020).

Catalysis and Ligand Chemistry

These compounds also find applications in catalysis and as ligands in complex chemical reactions. For instance, a study described the synthesis and characterization of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, an intermediate in preparing medically important metal chelators like DO3A and DOTA (Jagadish et al., 2011). Another research highlighted the versatile intermediacy of N-tert-butanesulfinyl imines in the asymmetric synthesis of amines, demonstrating the activation of these imines for the addition of various nucleophiles and its importance in synthesizing a wide range of highly enantioenriched amines (Ellman et al., 2002).

Safety and Hazards

The safety data sheet for 3-Tert-butoxycyclohexanamine indicates that it has hazard statements H227, H314, and H335 . This means it is a flammable liquid, causes skin irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 3-Tert-butoxycyclohexanamine were not found, it’s worth noting that the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACQAAPXDRKMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676744
Record name 3-tert-Butoxycyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butoxycyclohexanamine

CAS RN

1211592-87-8
Record name 3-tert-Butoxycyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butoxycyclohexanamine
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